molecular formula C17H17ClN2O3S B2910726 2-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide CAS No. 1448052-33-2

2-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2910726
CAS No.: 1448052-33-2
M. Wt: 364.84
InChI Key: JQQJJJIQYFNPBM-UHFFFAOYSA-N
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Description

2-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide is a synthetic hybrid compound designed for research purposes, incorporating two pharmacologically significant scaffolds: benzenesulfonamide and 1-methyl-1H-indole. The benzenesulfonamide group is a privileged structure in medicinal chemistry, known for its versatile biological activities. Sulfonamide derivatives are extensively investigated for their antibacterial properties and have demonstrated a broad spectrum of other effects, including antitumor, antiviral, and anti-inflammatory activities . The indole nucleus is a fundamental building block in many bioactive natural products and synthetic drugs, contributing to activities such as antiviral, anticancer, and anti-inflammatory actions . The strategic integration of these moieties aims to create a novel chemical entity with potential multi-targeting properties for research into complex diseases. The specific presence of the sulfonamide group suggests this compound may be of interest in studies involving enzyme inhibition, a common mechanism of action for this class of molecules . Researchers can explore its application in areas such as cancer research, given that various sulfonamide and indole derivatives have shown promise as apoptosis inducers and antiproliferative agents . Furthermore, its structural features make it a candidate for virology studies, as compounds with similar frameworks have been explored for their activity against viruses like HIV-1 . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should conduct all necessary safety and toxicity assessments prior to use.

Properties

IUPAC Name

2-chloro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-20-11-13(12-6-2-4-8-15(12)20)16(21)10-19-24(22,23)17-9-5-3-7-14(17)18/h2-9,11,16,19,21H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQJJJIQYFNPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. Subsequent steps may include chlorination, hydroxylation, and sulfonamide formation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted benzene derivatives or indole derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: It may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins involved in cellular processes. The pathways involved may include signal transduction, gene expression regulation, or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with the target molecule but differ in substituents, linker groups, or indole substitution patterns.

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Indole Substituent Linker Group Sulfonamide/Amide Group Reference
Target Compound Benzenesulfonamide 1-Methyl-1H-indol-3-yl 2-Hydroxyethyl 2-Chlorobenzenesulfonamide
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide Acetamide 5-Methoxy-1H-indol-3-yl Ethyl (no hydroxyl) 4-Trifluoromethylbenzenesulfonamide
N-(2-(2-(3-Acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide Benzenesulfonamide 3-Acetylphenyl-1H-indol-3-yl Ethyl (no hydroxyl) 4-Methylbenzenesulfonamide (tosyl)
4-Chloro-N-methyl-N-(1-methyl-1H-indol-2-yl)benzenesulfonamide Benzenesulfonamide 1-Methyl-1H-indol-2-yl None (direct bond) 4-Chloro-N-methylbenzenesulfonamide
2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide Benzamide 5-Methoxy-1H-indol-3-yl Ethyl (no hydroxyl) 2-Chlorobenzamide
1-(2-Chlorophenyl)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)methanesulfonamide Methanesulfonamide 1-Methyl-1H-indol-3-yl 2-Dimethylaminoethyl 2-Chlorophenylmethanesulfonamide

Physicochemical Properties

The hydroxyl group in the target compound reduces lipophilicity (lower XLogP3) compared to analogs with trifluoromethyl (e.g., ) or methyl groups (e.g., ). For example:

  • Target Compound : Estimated XLogP3 ~3.5–4.0 (based on structural similarity to ).
  • Compound 31 (): Higher XLogP3 due to the trifluoromethyl group (~4.5–5.0).
  • 3am (): N-methylation reduces hydrogen-bonding capacity, increasing membrane permeability.
Table 2: Molecular Properties
Compound Name Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Rotatable Bonds Reference
Target Compound ~340 ~3.8 2 (NH, OH) 5
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide 546.92 ~5.2 1 (NH) 8
2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 328.80 3.9 2 (NH, OH) 5
4-Chloro-N-methyl-N-(1-methyl-1H-indol-2-yl)benzenesulfonamide 335.82 ~3.2 1 (NH) 3

Biological Activity

2-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article summarizes the existing research findings on its biological activity, highlighting synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions, including the introduction of the chloro and sulfonamide groups onto an indole scaffold. The specific synthetic pathways can vary, but they generally include:

  • Formation of Indole Derivative : Starting from a suitable indole precursor.
  • Chlorination : Introduction of the chloro group via electrophilic aromatic substitution.
  • Sulfonamide Formation : Reaction with sulfonyl chloride to form the sulfonamide linkage.

Antimicrobial Activity

Research indicates that compounds related to 2-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide exhibit significant antimicrobial properties. For instance, studies have shown:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.23 to 0.70 mg/mL against various bacterial strains including Bacillus cereus and Escherichia coli .
  • Mechanism of Action : The compound likely disrupts bacterial cell wall synthesis and interferes with metabolic pathways critical for bacterial survival.

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cell Line Studies : In vitro studies on cancer cell lines such as HeLa and MDA-MB-231 have shown that the compound can induce apoptosis at concentrations as low as 10 µM .
  • IC50 Values : The IC50 values for various cancer cell lines ranged from 8.49 to 62.84 µg/mL, indicating significant cytotoxic effects .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

  • Antimicrobial Efficacy Against Staphylococcus :
    • A study reported that the compound inhibited biofilm formation in clinical strains of Staphylococcus aureus, suggesting its potential use in treating infections associated with biofilm-related resistance .
  • Anticancer Mechanisms :
    • Research on MDA-MB-231 cells indicated that treatment with the compound resulted in morphological changes consistent with apoptosis and increased caspase activity, confirming its role as an apoptosis-inducing agent .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesMechanism of Action
AntimicrobialBacillus cereus, E. coli0.23 - 0.70 mg/mLDisruption of cell wall synthesis
AnticancerHeLa, MDA-MB-2318.49 - 62.84 µg/mLInduction of apoptosis via caspase activation

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